

The Versatile Role of 4- [(Cyclopropylamino)sulfonyl]benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: *[(Cyclopropylamino)sulfonyl]benzo*
ic acid

Cat. No.: *B181784*

[Get Quote](#)

Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. **4-[(Cyclopropylamino)sulfonyl]benzoic acid** emerges as a significant building block, skillfully blending the unique conformational constraints of a cyclopropyl group with the established pharmacological importance of the sulfonamide and benzoic acid moieties. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Core Structural Features and Synthetic Utility

4-[(Cyclopropylamino)sulfonyl]benzoic acid (CAS No. 436092-71-6) possesses a molecular architecture primed for diverse synthetic transformations.^{[1][2][3][4]} Its utility is primarily anchored in two key functional groups: the carboxylic acid and the N-cyclopropylsulfonamide.

- **Carboxylic Acid:** This group serves as a classical handle for a variety of coupling reactions, most notably amide bond formation. This allows for the straightforward linkage of the scaffold to a wide array of amines, including amino acids, peptides, and other pharmacologically relevant fragments.^[5]

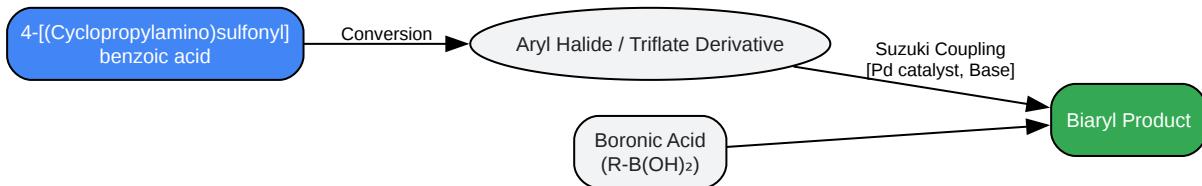
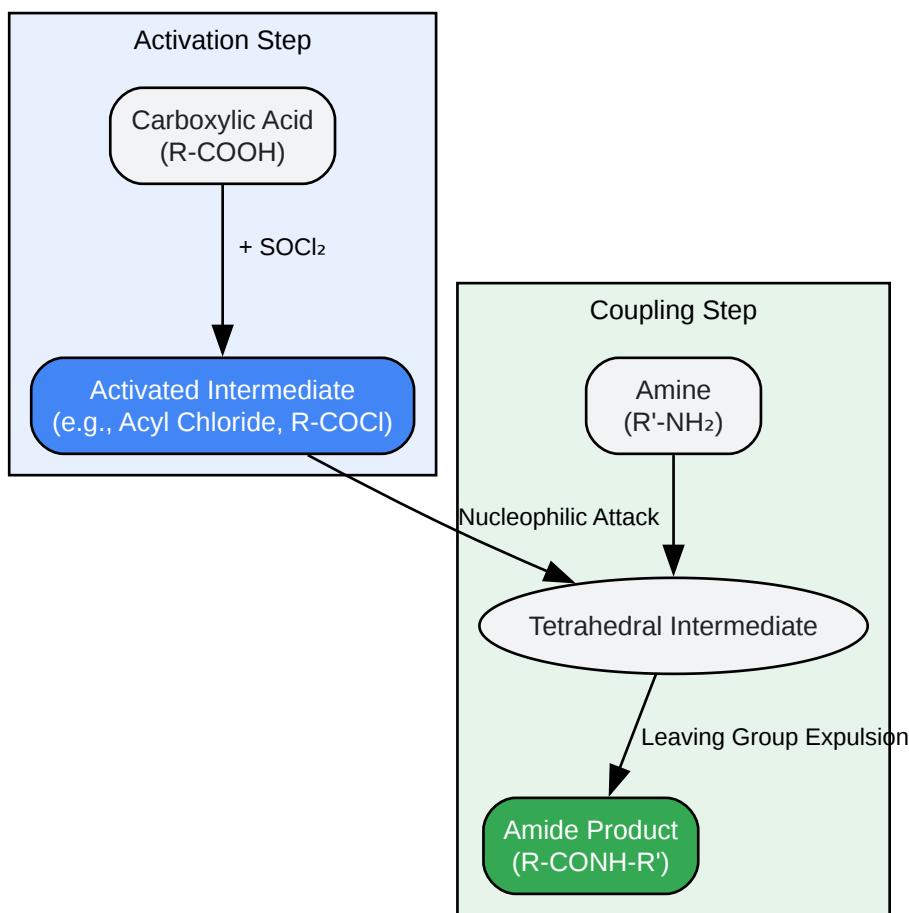
- N-Cyclopropylsulfonamide: The sulfonamide group is a well-established pharmacophore found in numerous approved drugs.[6] The presence of the cyclopropyl ring introduces a degree of conformational rigidity and can positively influence metabolic stability and binding affinity to target proteins.

Below is a table summarizing the key physicochemical properties of this reagent.

Property	Value	Source
CAS Number	436092-71-6	[1][2][3]
Molecular Formula	C ₁₀ H ₁₁ NO ₄ S	[1][2][3]
Molecular Weight	241.26 g/mol	[1][3]
Appearance	Solid	
Storage	2-8°C, Inert atmosphere	[1]

Application Highlight: Synthesis of Carbonic Anhydrase Inhibitors

A prominent application of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** and its analogs is in the development of carbonic anhydrase (CA) inhibitors.[7][8][9][10][11] CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[8][10] The sulfonamide moiety is a classic zinc-binding group, making molecules containing this feature prime candidates for CA inhibition.



The general synthetic strategy involves the coupling of the carboxylic acid of the **4-[(cyclopropylamino)sulfonyl]benzoic acid** scaffold with various amines to explore structure-activity relationships (SAR).

Caption: General workflow for synthesizing carbonic anhydrase inhibitors.

Mechanistic Insight: Amide Bond Formation

The formation of the amide bond is a cornerstone of this synthetic application. The reaction proceeds via the activation of the carboxylic acid, which converts the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

Common activating agents include thionyl chloride (SOCl_2) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[12][13][14] The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acid generated during the reaction.[12]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 4-[(CYCLOPROPYLAMINO)SULFONYL]BENZOIC ACID | 436092-71-6 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: synthesis of water soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, with potent intraocular pressure lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. growingscience.com [growingscience.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amide Synthesis [fishersci.co.uk]

- To cite this document: BenchChem. [The Versatile Role of 4-[(Cyclopropylamino)sulfonyl]benzoic Acid in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181784#4-cyclopropylamino-sulfonyl-benzoic-acid-applications-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com